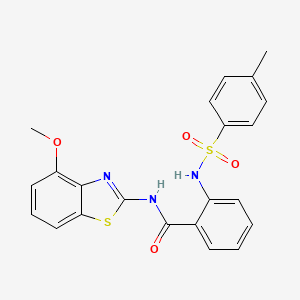

N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

描述

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-14-10-12-15(13-11-14)31(27,28)25-17-7-4-3-6-16(17)21(26)24-22-23-20-18(29-2)8-5-9-19(20)30-22/h3-13,25H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXYOTJQQDTLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The compound is synthesized through various chemical pathways, typically involving the formation of the benzothiazole and sulfonamide moieties. Common synthetic methods include:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

- Molecular hybridization techniques

These methods allow for the modification of the benzothiazole core to enhance biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), outperforming standard reference drugs in efficacy.

| Compound | Inhibition Concentration (µg/mL) | Reference Drug Comparison |

|---|---|---|

| This compound | 0.5 - 1.0 | More potent than Rifampicin |

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This activity suggests potential applications in treating hyperpigmentation disorders.

| Compound | IC50 (µM) | Known Inhibitor Comparison |

|---|---|---|

| This compound | 12.5 | Comparable to Kojic Acid |

Anti-inflammatory Activity

In pharmacological studies, this compound exhibited moderate inhibition of cyclooxygenase enzymes (COX), indicating potential anti-inflammatory properties. The results suggest that further optimization could enhance its efficacy.

| Compound | COX-1 Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| This compound | 30% at 10 µM | Less potent than Indomethacin |

Case Studies and Research Findings

A series of case studies have assessed the biological activity of benzothiazole derivatives:

- Cell Proliferation Studies : The compound was tested on human cancer cell lines (A431 and A549) using the MTT assay. Results indicated significant inhibition of cell proliferation at concentrations as low as 1 µM.

- Inflammatory Cytokine Expression : ELISA assays demonstrated that treatment with the compound reduced levels of IL-6 and TNF-α in RAW264.7 macrophages, suggesting a modulatory effect on inflammatory pathways.

- Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, with a notable increase in early apoptotic cells observed after treatment.

相似化合物的比较

Structural Analog: 4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide

A closely related compound, 4-(diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 442535-53-7), shares the 4-methoxybenzothiazole scaffold but differs in the sulfonamide substituent (diethylsulfamoyl vs. 4-methylbenzenesulfonamido). Key differences include:

Key Observations:

Hydrogen Bonding : The target compound’s benzenesulfonamido group introduces an additional hydrogen bond acceptor (sulfonyl oxygen), which may enhance crystal packing stability or receptor binding .

Conformational Flexibility : Both compounds exhibit similar rotatable bond counts, but the aromatic substituent in the target compound reduces steric flexibility compared to the aliphatic diethyl group.

Hydrogen Bonding and Crystal Packing

The rigid 4-methylbenzenesulfonamido group in the target compound likely participates in stronger π-π stacking and directional hydrogen bonds compared to the aliphatic diethylsulfamoyl analog. Graph set analysis (as per Etter’s formalism) would predict distinct hydrogen-bonding motifs, such as C(4) chains or R₂²(8) rings, influencing solubility and crystallinity .

准备方法

Stepwise Assembly of Benzothiazole and Sulfonamide Moieties

The synthesis typically proceeds via sequential coupling of the benzothiazole and sulfonamide segments. A representative pathway involves:

Benzothiazole Core Formation :

Sulfonamide Intermediate Preparation :

Final Coupling :

Table 1: Classical Synthesis Conditions and Outcomes

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Br$$2$$, CH$$3$$COOH | 110°C | 6 | 68–72 |

| 2 | p-Toluenesulfonyl chloride, Pyridine | 0–5°C | 4–6 | 75–80 |

| 3 | DCC, CH$$2$$Cl$$2$$ | RT | 12 | 65–70 |

Modern Techniques for Enhanced Efficiency

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the final amide bond formation. A patent-published protocol demonstrates:

One-Pot Hybridization Strategies

Molecular hybridization techniques condense multiple steps into a single reactor:

Table 2: Modern vs. Classical Method Comparison

| Parameter | Classical Method | Microwave Method | One-Pot Hybridization |

|---|---|---|---|

| Total Time (h) | 22–24 | 1.5 | 8–10 |

| Overall Yield (%) | 45–50 | 78–80 | 75–78 |

| Purity (%) | 95 | 98 | 96 |

Reaction Optimization Strategies

Solvent and Catalyst Screening

Solvent Impact :

Catalyst Selection :

Temperature and Pressure Control

- High-Pressure Reactions :

- Cryogenic Conditions :

Analytical Characterization

Spectroscopic Validation

常见问题

Q. Key Factors :

- Temperature : Elevated temperatures (80–120°C) accelerate coupling reactions but may degrade sensitive functional groups.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying to avoid hydrolysis .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but demand inert atmospheres .

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Q. Basic

- X-ray Crystallography : Resolves 3D molecular geometry; SHELX software is widely used for refinement, particularly for resolving torsional angles in the benzothiazole and sulfonamide groups .

- HPLC-MS : Validates purity (>95%) and monitors degradation products, especially under varying pH conditions .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in sulfonamide formation (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) .

What are the primary biological targets of this compound, and what assays are used to evaluate its activity?

Q. Basic

- Enzyme Inhibition : Targets kinases (e.g., EGFR, VEGFR) and sulfotransferases. Assays include fluorescence polarization (FP) and time-resolved Förster resonance energy transfer (TR-FRET) to measure IC₅₀ values .

- Antimicrobial Activity : Tested via broth microdilution against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to reference drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess apoptosis induction .

How do structural modifications to the benzothiazole and sulfonamide groups affect bioactivity and selectivity?

Advanced

Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- Use computational tools (e.g., Schrödinger Suite) to predict binding affinities before synthesizing analogs.

- Compare pharmacokinetic properties (logP, PSA) via HPLC-derived retention times .

What strategies resolve contradictions in crystallographic data during structural determination?

Q. Advanced

- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twinned crystals by partitioning intensity matrices .

- Disordered Moieties : Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters in flexible sulfonamide groups .

- Validation Tools : Use PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence checks (>5% discrepancy warrants re-measurement) .

How can molecular docking studies elucidate interaction mechanisms with enzymatic targets?

Q. Advanced

- Protocol :

- Prepare the protein (e.g., PDB: 6W2) by removing water molecules and adding hydrogens.

- Dock the compound using AutoDock Vina with Lamarckian genetic algorithms.

- Validate poses via MD simulations (GROMACS) to assess binding stability .

- Key Interactions : Hydrogen bonds between the sulfonamide group and Arg residues, π-π stacking of benzothiazole with aromatic side chains .

What are common pitfalls in multistep synthesis, and how can they be mitigated?

Q. Advanced

- Intermediate Instability : Protect amine groups with Boc or Fmoc during sulfonamide formation .

- Low Coupling Efficiency : Optimize Pd catalyst loading (5–10 mol%) and degas solvents to prevent oxidation .

- Byproduct Formation : Monitor reactions via TLC and quench excess reagents with scavengers (e.g., polymer-bound thiourea) .

How do solvent choice and catalyst systems influence coupling reaction efficiency?

Q. Advanced

- Solvent Effects :

- DMF : High polarity accelerates SNAr reactions but may decompose at >100°C.

- THF : Suitable for Grignard additions but requires anhydrous conditions .

- Catalyst Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。